molecular formula C8H14O3 B13013128 Tetramethyloxetane-3-carboxylicacid

Tetramethyloxetane-3-carboxylicacid

Cat. No.: B13013128
M. Wt: 158.19 g/mol
InChI Key: IRRCVIRWQARKTM-UHFFFAOYSA-N
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Description

Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a four-membered oxetane ring substituted with four methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyloxetane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of tetramethyloxetane-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial processes often aim to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tetramethyloxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters, amides, and other functionalized compounds .

Scientific Research Applications

Tetramethyloxetane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which tetramethyloxetane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetramethyloxetane-3-carboxylic acid include other oxetane derivatives such as:

Uniqueness

Tetramethyloxetane-3-carboxylic acid is unique due to its high degree of substitution on the oxetane ring, which imparts distinct chemical and physical properties. This high substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2,3,4-tetramethyloxetane-3-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10)

InChI Key

IRRCVIRWQARKTM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(O1)(C)C)(C)C(=O)O

Origin of Product

United States

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